1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 899754-37-1
Cat. No.: VC4311800
Molecular Formula: C19H14Cl2N2O2
Molecular Weight: 373.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 899754-37-1 |
---|---|
Molecular Formula | C19H14Cl2N2O2 |
Molecular Weight | 373.23 |
IUPAC Name | N-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Standard InChI | InChI=1S/C19H14Cl2N2O2/c20-14-5-1-4-13(10-14)12-23-9-3-8-17(19(23)25)18(24)22-16-7-2-6-15(21)11-16/h1-11H,12H2,(H,22,24) |
Standard InChI Key | IUXRYBBPXMICKH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl |
Introduction
Synthesis of Dihydropyridine Derivatives
The synthesis of dihydropyridine derivatives typically involves multiple steps, starting from simpler organic precursors. Techniques such as refluxing in organic solvents or microwave-assisted synthesis are often used to enhance reaction rates and yields. Characterization of intermediates and final products is crucial and is typically conducted using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.
Potential Applications
Dihydropyridine derivatives have potential applications in pharmaceuticals due to their diverse biological activities. Similar compounds have shown activity through modulation of calcium channels or inhibition of specific kinases, leading to downstream effects on cell proliferation or inflammation pathways.
Related Compounds
A related compound, 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridine carboxylic acid, has a molecular formula of C₁₃H₁₀ClNO₃ and a molecular weight of approximately 263.68 g/mol. It is stored at ambient temperatures and has a CAS number of 338754-68-0 .
Table: Comparison of Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
1-(3-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridine carboxylic acid | C₁₃H₁₀ClNO₃ | 263.68 | 338754-68-0 |
1-((3-Chlorobenzyl)oxy)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Not specified | Approximately 382.8 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume